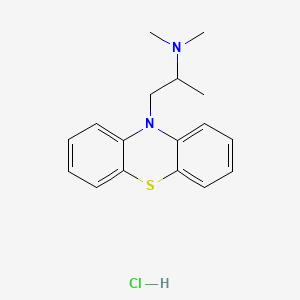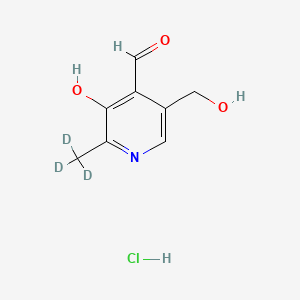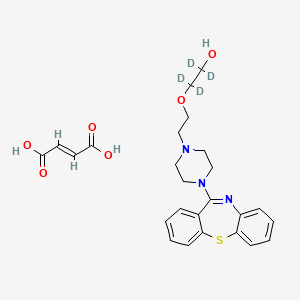
Carbamazepine 10,11 époxyde-d10
Vue d'ensemble
Description
Carbamazepine-10,11-Epoxide-d10 (rings-d10) is a labelled metabolite of Carbamazepine . It is used in the treatment of pain associated with trigeminal neuralgia . The chemical name is 1a,10b-dihydro-6H-dibenzo [b,f]oxireno [2,3-d]azepine-1a,2,3,4,5,7,8,9,10,10b-d10-6-carboxamide .
Molecular Structure Analysis
The molecular formula of Carbamazepine-10,11-Epoxide-d10 (rings-d10) is C15H2D10N2O2 . The molecular weight is 262.3 . The structure is represented by the SMILES string: NC(N1C2=C([2H])C([2H])=C([2H])C([2H])=C2C3([2H])C(C4=C([2H])C([2H])=C([2H])C([2H])=C41)([2H])O3)=O .Applications De Recherche Scientifique
Surveillance thérapeutique des médicaments
Le Carbamazepine 10,11 époxyde-d10 est utilisé dans la surveillance thérapeutique des médicaments {svg_1}. Une méthode HPLC-MS/MS rapide pour la détermination simultanée de la carbamazepine et de l'époxyde de carbamazepine-10,11 dans le sérum sanguin humain a été mise au point {svg_2}. Cela permet d'utiliser la méthode pour la surveillance thérapeutique des médicaments, les études de bioéquivalence et l'évaluation de l'interchangeabilité des préparations de carbamazepine {svg_3}.
Études de bioéquivalence
Le composé est utilisé dans les études de bioéquivalence {svg_4}. Ces études sont conçues pour comparer l'équivalence biologique in vivo de deux produits pharmaceutiques {svg_5}.
Évaluation de l'interchangeabilité des préparations de carbamazepine
Le this compound est utilisé pour évaluer l'interchangeabilité des préparations de carbamazepine {svg_6}. C'est important pour s'assurer que différentes préparations du même médicament peuvent être utilisées de manière interchangeable sans provoquer d'effets indésirables {svg_7}.
Quantification de l'inhibition des désacétylases d'histones (HDAC)
Le this compound peut être utilisé comme matériau de test dans la quantification de l'inhibition des désacétylases d'histones (HDAC) {svg_8}. Les HDAC sont des enzymes qui éliminent les groupes acétyle d'un acide aminé ε-N-acétyl lysine sur une histone, ce qui permet aux histones d'enrouler l'ADN plus étroitement {svg_9}.
Études pharmacocinétiques
La présence de ce métabolite peut avoir des implications cliniques significatives dans la surveillance thérapeutique des médicaments de la carbamazepine {svg_10}. La quantification précise du métabolite époxyde est actuellement limitée aux techniques chromatographiques {svg_11}.
Régulation positive des voies NFκB et JAK/STAT
L'association HLA-B*57:01/Carbamazepine-10,11-Epoxide déclenche une régulation positive des voies NFκB et JAK/STAT {svg_12}. Ces voies jouent un rôle crucial dans la réponse immunitaire, l'inflammation et la croissance cellulaire {svg_13}.
Mécanisme D'action
Target of Action
Carbamazepine 10,11 epoxide-d10, also known as Carbamazepine-10,11-epoxide-d10 (rings-d10), is an active metabolite of the anticonvulsant drug carbamazepine . It primarily targets voltage-dependent sodium channels, limiting sustained high-frequency repetitive firing, which is a significant anticonvulsant action .
Mode of Action
Carbamazepine 10,11 epoxide-d10 interacts with its targets by binding to voltage-dependent sodium channels. This binding inhibits the rapid, repetitive firing of these channels, thereby reducing the propagation of seizure activity in the brain . The compound is also known to have anticonvulsant activity .
Biochemical Pathways
Carbamazepine is metabolized in the liver by oxidation, primarily by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C8, to form Carbamazepine 10,11 epoxide-d10 . This metabolite is further metabolized by hydration before excretion . The 10,11-epoxidation represents a bioactivation pathway of carbamazepine .
Pharmacokinetics
Carbamazepine 10,11 epoxide-d10 is well absorbed with high bioavailability . It is metabolized in the liver, primarily by CYP3A4, to its active form . The metabolite can accumulate to concentrations equivalent to carbamazepine . The elimination half-life of carbamazepine is between 16-24 hours with repeated dosing . The drug is excreted in urine (72%) and feces (28%) .
Result of Action
The primary result of the action of Carbamazepine 10,11 epoxide-d10 is the reduction of seizure activity in patients with epilepsy . It achieves this by inhibiting the rapid, repetitive firing of voltage-dependent sodium channels . This metabolite is pharmacologically active and can contribute to the anticonvulsant efficacy of carbamazepine .
Action Environment
The action of Carbamazepine 10,11 epoxide-d10 can be influenced by various environmental factors. For instance, concurrent use of other anticonvulsants such as valproate can increase the levels of this metabolite . Additionally, genetic factors such as variant genotypes can alter metabolism, potentially leading to resistance to carbamazepine .
Propriétés
IUPAC Name |
2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-WJSNEECMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122113 | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-16-6 | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













